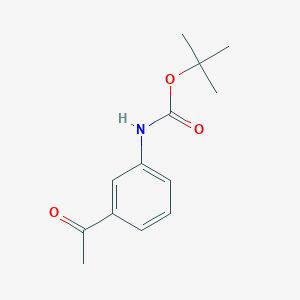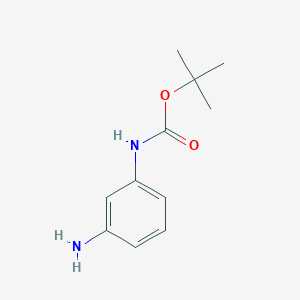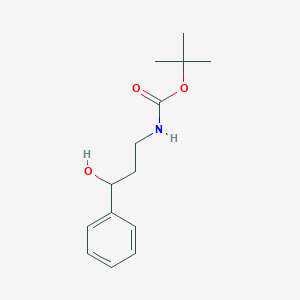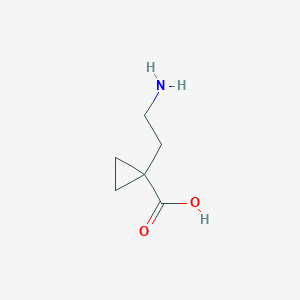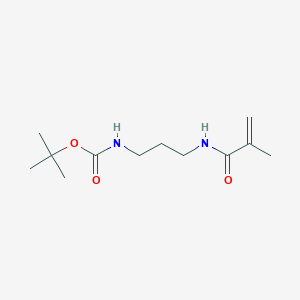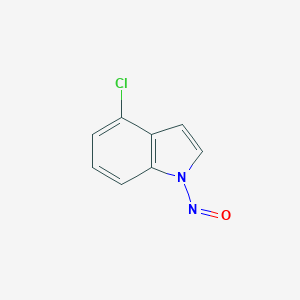
1H-Indole, 4-chloro-1-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-chloro-1-nitroso-, also known as 4-Chloro-1-nitrosopyrrolo[2,3-b]indole (4-Cl-Pyrr), is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-Cl-Pyrr is not fully understood. However, studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and repair. Additionally, it may induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Cl-Pyrr can induce DNA damage and inhibit cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cl-Pyrr in lab experiments is its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. However, one limitation is its low yield and purity, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 4-Cl-Pyrr. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, studies can be conducted to optimize the synthesis method to increase the yield and purity of the product. Finally, studies can be conducted to investigate the toxicity and safety of 4-Cl-Pyrr in vivo.
Méthodes De Synthèse
The synthesis of 4-Cl-Pyrr involves the reaction of 4-chloropyrrole-2-carbaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. The yield of this reaction is around 50%, and the purity of the product can be increased through recrystallization.
Applications De Recherche Scientifique
4-Cl-Pyrr has been studied extensively for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 4-Cl-Pyrr can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Propriétés
Numéro CAS |
126590-88-3 |
|---|---|
Nom du produit |
1H-Indole, 4-chloro-1-nitroso- |
Formule moléculaire |
C8H5ClN2O |
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-chloro-1-nitrosoindole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
Clé InChI |
HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
SMILES canonique |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
Autres numéros CAS |
126590-88-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



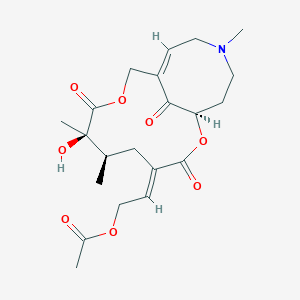

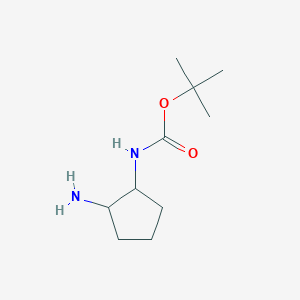
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
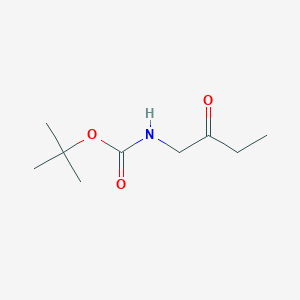
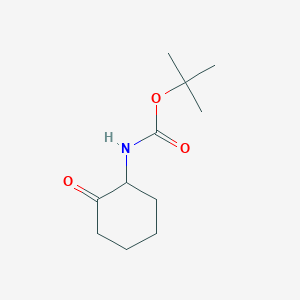
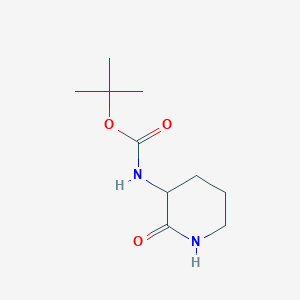
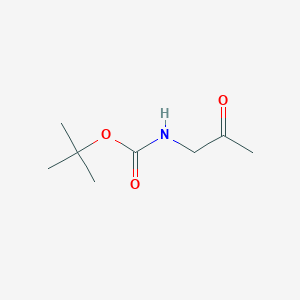
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
